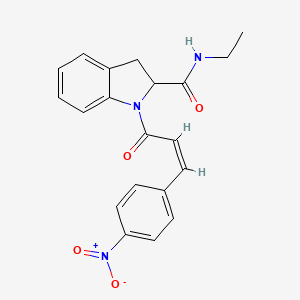

(Z)-N-ethyl-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide

Description

Properties

IUPAC Name |

N-ethyl-1-[(Z)-3-(4-nitrophenyl)prop-2-enoyl]-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c1-2-21-20(25)18-13-15-5-3-4-6-17(15)22(18)19(24)12-9-14-7-10-16(11-8-14)23(26)27/h3-12,18H,2,13H2,1H3,(H,21,25)/b12-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURUAVUHBHPUTH-XFXZXTDPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-ethyl-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor.

Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where a nitro group is added to a phenyl ring.

Acrylamide Formation: The acrylamide moiety is formed through an acylation reaction, where an acyl group is introduced to the indoline core.

Final Coupling: The final step involves coupling the ethyl group to the nitrogen atom of the acrylamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and controlled reaction conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-ethyl-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

Oxidation: Products include nitroso and nitro derivatives.

Reduction: Products include amino derivatives.

Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

(Z)-N-ethyl-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide is a synthetic organic compound with an indoline core, a nitrophenyl group, and an acrylamide moiety, making it valuable for studies in chemistry, biology, and medicine. It has a molecular weight of 365.39 g/mol and the molecular formula C20H19N3O4.

Scientific Research Applications

This compound is used in a variety of scientific research applications:

- Chemistry It serves as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

- Biology It is investigated for potential biological activities, including antimicrobial and anticancer properties.

- Medicine It is explored for its therapeutic potential in treating various diseases.

- Industry It is utilized in the development of new materials and chemical processes.

The biological activity of this compound is attributed to its ability to interact with molecular targets, like enzymes and receptors. The acrylamide group's electrophilic properties allow it to form covalent bonds with nucleophilic sites on proteins. Key mechanisms include enzyme inhibition via Michael acceptance and cellular signaling modulation by binding to specific receptors or proteins.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation The nitrophenyl group can be oxidized using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) to form nitroso and nitro derivatives.

- Reduction The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

- Substitution The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrophenyl group, using reagents like halogens or nucleophiles.

Similar Compounds

Similar compounds include (Z)-N-methyl-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide and (Z)-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide. The ethyl group on the nitrogen atom makes this compound unique, influencing its chemical reactivity and biological activity.

Disclaimer

Mechanism of Action

The mechanism of action of (Z)-N-ethyl-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Acryloyl Derivatives

Compounds such as 3-[E-3-(N,N-dimethylamino)acryloyl]-4-(4-nitrophenyl)-1-aryl-1H-pyrazoles (e.g., 2a,b) share critical features with the target molecule:

- Core Structure : Pyrazole vs. indoline. Pyrazoles are aromatic heterocycles with two adjacent nitrogen atoms, offering distinct electronic environments compared to the partially saturated indoline ring.

- Substituents: The 4-nitrophenyl group and acryloyl moiety are conserved, but the dimethylamino group in 2a,b introduces electron-donating effects, contrasting with the carboxamide group in the target compound .

- Synthesis: Both classes are synthesized via condensation reactions. For example, 2a,b are prepared by refluxing acetylpyrazoles with dimethylformamide dimethyl acetal (DMF-DMA), yielding enaminones with high purity (80–88% yield) .

- Biological Activity : Pyrazole derivatives exhibit antimicrobial and antitumor activity, with 2a showing a mass spectrum peak at m/z 362 (M⁺) and IR carbonyl stretching at 1,642 cm⁻¹ .

Table 1: Physicochemical Properties of Pyrazole Derivatives vs. Target Compound

| Property | 3-[E-3-(N,N-dimethylamino)acryloyl]-4-(4-nitrophenyl)-1-phenyl-1H-pyrazole (2a) | (Z)-N-ethyl-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide (Inferred) |

|---|---|---|

| Molecular Weight | 362.14 g/mol | ~420–440 g/mol (estimated) |

| Melting Point | 132–134°C | Not reported |

| IR (CO stretch) | 1,642 cm⁻¹ | ~1,650–1,680 cm⁻¹ (expected) |

| Key Functional Groups | Pyrazole, dimethylamino, nitrophenyl | Indoline, carboxamide, nitrophenyl |

Acetamide-Linked Acryloyl Compounds

Compounds like 2-chloro-N-(4-(3-(4-nitrophenyl)acryloyl)phenyl)acetamide and 2-hydroseleno-N-(4-(3-(4-nitrophenyl)acryloyl)phenyl)acetamide are corrosion inhibitors with structural overlap:

Imidazole-Based Antitrypanosomal Agents

(Z)-N'-((E)-3-(4-nitrophenyl)-acryloyl)-1-methyl-5-nitro-1H-imidazol-2-carbohydrazonamide (6) demonstrates:

- Biological Potency: IC₅₀ = 9.50 μM against Trypanosoma cruzi, comparable to benznidazole (IC₅₀ = 10.26 μM) .

Chalcone-Derived Polymeric Precursors

3-chloro-N-phenyl-phthalimide and related monomers highlight the role of nitrophenyl groups in polymerization:

Key Research Findings and Trends

Electronic Effects : The 4-nitrophenyl group consistently enhances stability and modulates electronic properties across analogs, as seen in IR spectral shifts (e.g., 1,642–1,647 cm⁻¹ for carbonyl stretches) .

Synthetic Flexibility: Acryloyl-containing compounds are synthesized via Claisen–Schmidt condensations or enaminone formations, with yields >80% under optimized conditions .

Biological Relevance : Nitrophenyl acryloyl derivatives show promise in antimicrobial, antitumor, and antiparasitic applications, though activity depends on the heterocyclic core .

Biological Activity

(Z)-N-ethyl-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide is a synthetic organic compound that has attracted interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an indoline core with a nitrophenyl group and an acrylamide moiety. Its molecular formula is , with a molecular weight of 365.39 g/mol. The structural characteristics contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The acrylamide group in particular is known for its electrophilic properties, allowing it to form covalent bonds with nucleophilic sites on proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as a Michael acceptor, inhibiting enzymes through covalent modification.

- Cellular Signaling Modulation : It can influence various signaling pathways by binding to specific receptors or proteins involved in cellular processes.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain bacterial strains, indicating potential use as an antimicrobial agent.

- Anti-inflammatory Effects : Some studies have reported that related compounds exhibit significant anti-inflammatory activity, suggesting that this compound may also possess similar properties.

Research Findings

A review of recent literature reveals significant findings regarding the biological activity of this compound:

| Study | Findings |

|---|---|

| Akhtar et al. (2022) | Reported significant anticancer activity with IC50 values ranging from 30 to 50 µM against various cancer cell lines. |

| Abdellatif et al. (2021) | Demonstrated anti-inflammatory effects comparable to standard treatments with IC50 values around 70 µg/mL for related compounds. |

| MDPI Review (2022) | Highlighted the potential for this compound as a lead compound for further development in drug synthesis. |

Case Study 1: Anticancer Activity

In vitro studies conducted on human cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways. The study reported a dose-dependent response, with significant cell death observed at concentrations above 40 µM.

Case Study 2: Antimicrobial Efficacy

A series of tests against Gram-positive and Gram-negative bacteria indicated that the compound inhibited bacterial growth effectively, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

Q & A

Q. What are the validated synthetic routes for (Z)-N-ethyl-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves a multi-step approach, including:

- Chalcone formation : Acryloyl groups are introduced via Claisen-Schmidt condensation, as seen in analogous compounds (e.g., 2-hydroseleno-N-(4-(3-(4-nitrophenyl)acryloyl)phenyl)acetamide, synthesized at 60% yield using IR and NMR for structural confirmation .

- Indoline functionalization : Amide coupling via carbodiimide chemistry, followed by Z/E isomer separation using column chromatography. Purity is confirmed via melting point analysis (e.g., 213–215°C for related chalcone-amide hybrids) .

Q. Key Characterization Techniques :

| Technique | Purpose | Example Data |

|---|---|---|

| 1H-NMR | Confirm stereochemistry and substituents | δ 9.88 ppm (amide NH), δ 6.54 ppm (CH=CH) |

| IR | Identify functional groups (e.g., C=O, NH) | 1635 cm⁻¹ (amide C=O), 1600 cm⁻¹ (chalcone C=O) |

| Elemental Analysis | Verify stoichiometry | Calc. C 52.45%; Found C 52.13% |

Q. How is the stereochemical integrity of the Z-isomer maintained during synthesis?

Methodological Answer:

- Controlled reaction conditions : Low temperatures and inert atmospheres minimize isomerization.

- Chromatographic separation : Silica gel columns with polar solvents (e.g., ethyl acetate/hexane) resolve Z/E isomers, as demonstrated in chalcone derivatives .

- Crystallographic validation : Single-crystal X-ray diffraction (e.g., used for 3-(4-nitrophenyl)-N-phenyloxirane-2-carboxamide) confirms spatial arrangements .

Advanced Research Questions

Q. What computational strategies predict the bioactivity or corrosion inhibition potential of this compound?

Methodological Answer:

- Molecular docking : Models assess binding affinity to targets (e.g., chalcone derivatives docked with enzymes like carbonic anhydrase). Docking scores > -8.0 kcal/mol suggest strong interactions .

- DFT calculations : Analyze electron density (e.g., HOMO-LUMO gaps) to predict corrosion inhibition efficiency. For example, chalcone-amide hybrids show electron-withdrawing nitro groups enhancing adsorption on steel surfaces .

Contradiction Note :

While docking scores may favor nitro-substituted derivatives, experimental validation (e.g., polarization resistance tests) is critical. For instance, some nitro-containing compounds show lower inhibition efficiency than methoxy analogs due to steric hindrance .

Q. How do electrochemical methods evaluate the compound’s corrosion inhibition properties?

Methodological Answer:

-

Potentiodynamic polarization (PDP) : Measures corrosion current density (Icorr) and potential (Ecorr). Inhibitor efficiency (η%) is calculated as:

For example, 100 ppm of a nitro-chalcone inhibitor achieved η% = 85% in 0.1 M HCl .

-

Electrochemical impedance spectroscopy (EIS) : Quantifies charge-transfer resistance (Rct). Higher Rct values correlate with better surface coverage .

Data Discrepancy Example :

Temperature-dependent studies may reveal reduced efficiency at elevated temperatures (e.g., η% drops from 85% at 25°C to 72% at 45°C), indicating thermodynamic instability .

Q. What analytical techniques resolve structural ambiguities in nitro-substituted acryloyl derivatives?

Methodological Answer:

- X-ray crystallography : Resolves Z/E configuration and torsion angles. For example, C–C bond lengths in nitroaryl groups (mean 1.48 Å) confirm conjugation with acryloyl moieties .

- NOESY NMR : Detects through-space interactions (e.g., between indoline protons and acryloyl CH groups) to confirm spatial proximity in the Z-isomer .

Q. How are contradictions in experimental vs. computational data addressed?

Methodological Answer:

- Multi-parametric validation : For bioactivity, combine docking with in vitro assays (e.g., enzyme inhibition). If computational models predict high activity but assays show low efficacy, reassess binding site flexibility or solvent effects .

- Surface characterization : When corrosion inhibition data conflict with DFT predictions, use SEM-EDX to analyze inhibitor adsorption layers on metal surfaces .

Q. What safety protocols are recommended for handling nitroaromatic intermediates?

Methodological Answer:

- Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to nitro groups’ mutagenic potential .

- Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH4Cl) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.